molecular formula C19H19N3O6S2 B2710164 methyl 3-((4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 2034371-28-1

methyl 3-((4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2710164
CAS No.: 2034371-28-1
M. Wt: 449.5
InChI Key: SMCVPVYAVQDPOP-UHFFFAOYSA-N
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Description

"Methyl 3-((4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate" is a complex organic compound distinguished by its thiophene-2-carboxylate backbone. Given its structure, this molecule demonstrates interesting chemical behaviors that pave the way for significant applications in various scientific fields, from medicinal chemistry to materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "methyl 3-((4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate" typically begins with thiophene-2-carboxylate

  • Reaction Conditions:

Industrial Production Methods

Industrial production requires scale-up processes like continuous flow reactors, optimizing each synthetic step to achieve high yield and purity. Emphasis is placed on green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions It Undergoes

This compound engages in various reactions, prominently:

  • Oxidation: : Addition of oxidizing agents leads to the formation of sulfone derivatives.

  • Reduction: : Reaction with reducing agents results in the transformation of the quinazoline moiety.

  • Substitution: : The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of reactive functional groups.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Alkyl halides, benzyl chloride, and appropriate bases like sodium hydroxide.

Major Products

Major products include various sulfone derivatives, hydrogenated quinazoline products, and substituted thiophene compounds.

Scientific Research Applications

Chemistry

Its complex structure makes it a suitable candidate for advanced organic synthesis studies and reaction mechanism exploration.

Biology

In biological contexts, it may serve as a molecular probe to study sulfonyl functional groups' interactions with proteins and enzymes.

Medicine

Industry

Used in the development of novel materials with specialized electronic properties, thanks to the thiophene ring's conductive nature.

Mechanism of Action

The compound's effects are often mediated through interactions with specific molecular targets:

  • Molecular Targets: : Enzymes with affinity for quinazoline and sulfonyl moieties.

  • Pathways Involved: : Inhibitory pathways in enzymatic reactions, modulation of redox states, and engagement in electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

Compared to other sulfonyl-containing compounds and thiophene derivatives, its unique quinazoline-piperidine backbone distinguishes it. This structural complexity enhances its specificity and range of applications.

  • Similar Compounds

    • Thiophene-2-carboxylate derivatives.

    • Quinazoline derivatives.

    • Piperidine-based sulfonyl compounds.

Properties

IUPAC Name

methyl 3-[4-(2,4-dioxo-1H-quinazolin-3-yl)piperidin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S2/c1-28-18(24)16-15(8-11-29-16)30(26,27)21-9-6-12(7-10-21)22-17(23)13-4-2-3-5-14(13)20-19(22)25/h2-5,8,11-12H,6-7,9-10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCVPVYAVQDPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(CC2)N3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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